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molecular formula C16H37OP B084226 Tetrabutylphosphonium hydroxide CAS No. 14518-69-5

Tetrabutylphosphonium hydroxide

Cat. No. B084226
M. Wt: 276.44 g/mol
InChI Key: DFQPZDGUFQJANM-UHFFFAOYSA-M
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Patent
US07488818B2

Procedure details

Tetrabutylphosphonium phthalamate is also prepared in the following way. A solution of tetrabutylphosphonium hydroxide (12.5 g; 40% in water) is prepared. Then phthalimide (2.7 g) is added, and the reaction solution is stirred at room temperature overnight. The water is then removed in a rotary evaporator, and the residue is taken up in toluene. The toluene is removed in a rotary evaporator, and the residue is again taken up in toluene. This procedure is repeated 4-5 times. The solvent is then removed to dryness. 1H-NMR (d6-DMSO) 0.9 (t, 12 H), 1.42 (m, 16 H), 2.18 (m, 8 H), 7.05 (b, 1 H), 7.18 (m, 1 H), 7.29 (d, 2 H), 7.74 (d, 1 H), 10.35 (b, 1 H).
Name
Tetrabutylphosphonium phthalamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C1C(=CC=CC=1)C(N)=[O:5].[CH2:13]([P+:17]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].C1(=O)NC(=O)C2=CC=CC=C12>>[OH-:5].[CH2:26]([P+:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25])[CH2:27][CH2:28][CH3:29] |f:0.1,3.4|

Inputs

Step One
Name
Tetrabutylphosphonium phthalamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)[O-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water is then removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The toluene is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solvent is then removed to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[OH-].C(CCC)[P+](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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